YC137 Bcl-2 Binding Affinity and Selectivity Compared to ABT-737
YC137 demonstrates a clear preference for Bcl-2 over Bcl-xL in binding affinity assays. Using a fluorescence polarization assay (FPA) in Bis-Tris buffer, YC137 exhibits a Ki of 1.3 µM for Bcl-2 and a Ki >100 µM for Bcl-xL, resulting in a >76-fold selectivity window . In contrast, the well-characterized BH3 mimetic ABT-737, while more potent, shows a much narrower selectivity profile, with reported IC50 values of 0.12 µM for Bcl-2 and 0.064 µM for Bcl-xL in a comparable FPA system [1]. This indicates that ABT-737 is a potent dual inhibitor, whereas YC137 provides a tool for experiments requiring preferential Bcl-2 inhibition with minimal Bcl-xL interference.
| Evidence Dimension | Binding Affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Bcl-2 Ki = 1.3 µM; Bcl-xL Ki > 100 µM |
| Comparator Or Baseline | ABT-737: Bcl-2 IC50 = 0.12 µM; Bcl-xL IC50 = 0.064 µM |
| Quantified Difference | YC137: >76-fold selectivity for Bcl-2; ABT-737: ~2-fold selectivity for Bcl-xL |
| Conditions | Fluorescence Polarization Assay (FPA); Bis-Tris buffer (YC137); Similar FPA system for ABT-737 |
Why This Matters
YC137's pronounced selectivity for Bcl-2 over Bcl-xL allows researchers to dissect the specific contribution of Bcl-2 in apoptosis pathways without confounding inhibition of Bcl-xL, which is crucial for studies in cells co-expressing both proteins.
- [1] Zhai, D., Jin, C., Satterthwait, A. C., & Reed, J. C. (2006). Comparison of chemical inhibitors of antiapoptotic Bcl-2-family proteins. Cell Death and Differentiation, 13(8), 1419-1421. View Source
